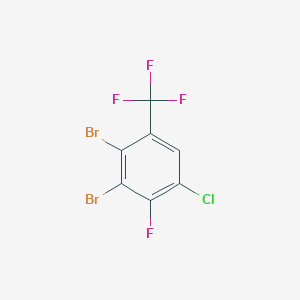

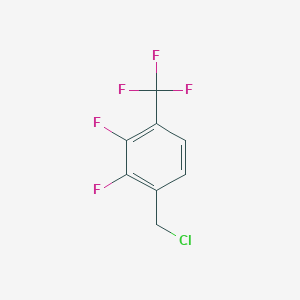

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

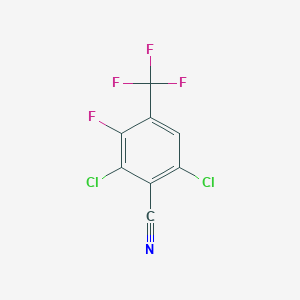

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride, also known as 2,3-Difluoro-4-trifluoromethylbenzyl chloride, is an organic compound belonging to the family of aryl halides. It is a colorless liquid with a characteristic odor and a melting point of -71 °C. This compound is used in a variety of industrial and scientific applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reaction processes.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride has a number of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in various reaction processes. In addition, it is used in the synthesis of fluorinated heterocycles, such as fluoroquinolones, which are used as antibacterial agents. It is also used in the synthesis of fluorinated steroids, which are used as anti-inflammatory agents.

Mechanism of Action

Target of Action

This compound is a derivative of benzyl chloride, which is a widely used chemical building block . Benzyl chloride is known to react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids , suggesting that MFCD29066684 might have similar reactivity.

Mode of Action

The mode of action of MFCD29066684 is likely to involve nucleophilic substitution reactions at the benzylic position . The chlorine atom attached to the benzylic carbon is a good leaving group, making this carbon susceptible to attack by nucleophiles . The presence of electron-withdrawing fluorine atoms on the benzene ring may enhance the reactivity of the benzylic carbon .

Biochemical Pathways

Based on its structural similarity to benzyl chloride, it may be involved in the synthesis of a variety of organic compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals could influence the action, efficacy, and stability of MFCD29066684. For example, the rate of its reactions with nucleophiles would be influenced by the pH of the environment . Its stability could be affected by temperature and exposure to light.

Advantages and Limitations for Lab Experiments

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride is a useful reagent for a variety of laboratory experiments. Its high reactivity and low toxicity make it an ideal choice for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. However, it is important to note that this compound is highly flammable and should be handled with caution. Additionally, it is important to use appropriate safety equipment and to dispose of any unused material in accordance with local regulations.

Future Directions

The potential future applications of 2,3-difluoro-4-(trifluoromethyl)benzyl chloride are numerous. It could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as in the synthesis of fluorinated heterocycles and steroids. Additionally, it could be used in the synthesis of fluorinated polymers, which could be used in a variety of applications, such as in the production of medical devices and materials. Furthermore, it could be used in the synthesis of fluorinated surfactants, which could be used in a variety of industrial applications, such as in the production of detergents and cosmetics. Finally, it could be used in the synthesis of fluorinated dyes, which could be used in a variety of applications, such as in the production of textiles and paints.

Synthesis Methods

2,3-Difluoro-4-(trifluoromethyl)benzyl chloride-4-(trifluoromethyl)benzyl chloride can be synthesized in a number of ways. One of the most commonly used methods is the reaction of 2,3-dichloro-4-trifluoromethylbenzene with potassium fluoride in anhydrous acetonitrile. This reaction produces a mixture of this compound and 2,3-difluoro-4-trifluoromethylbenzaldehyde. The product can then be purified by distillation.

properties

IUPAC Name |

1-(chloromethyl)-2,3-difluoro-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF5/c9-3-4-1-2-5(8(12,13)14)7(11)6(4)10/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLZVJDTUUXSJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S-Trans)- 4-[[(1,1-Dimethylethoxy)carbonyl]oxy]-1,2-pyrrolidinedicarboxylic acid 1-(t-butyl) 2-ethyl ester](/img/structure/B6311822.png)

![N,N'-Bis[(4-methyl-2-pentafluoroethyl)phenyl]urea](/img/structure/B6311834.png)